![molecular formula C17H14N4O6 B2695977 N-(5-(5,6-二氢-1,4-二氧杂环二氧杂环-2-基)-1,3,4-噁二唑-2-基)-3-(2,5-二氧代吡咯烷-1-基)苯甲酰胺 CAS No. 887876-23-5](/img/structure/B2695977.png)
N-(5-(5,6-二氢-1,4-二氧杂环二氧杂环-2-基)-1,3,4-噁二唑-2-基)-3-(2,5-二氧代吡咯烷-1-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C17H14N4O6 and its molecular weight is 370.321. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
- Kharchenko 等人 (2008) 的一项研究描述了新型双环体系的合成,包括与目标化合物相关的体系,该体系通过一锅缩合工艺合成。通过各种光谱方法确认了结构,并使用 PASS 预测方法预测了生物活性 (Kharchenko, Detistov, & Orlov, 2008)。
生物活性
- Gangapuram 和 Redda (2009) 合成了具有潜在抗炎和抗癌特性的新型化合物,突出了恶二唑核心在药物化学中的多功能性 (Gangapuram & Redda, 2009)。
- Okuda 等人 (2011) 探索了 N-杂环化合物的合成,包括具有恶二唑环的化合物,并评估了它们作为血小板聚集抑制剂的效果,证明了该化合物在心血管研究中的潜力 (Okuda, Zhang, Ohtomo, Hirota, & Sasaki, 2011)。
- Bondock、Adel 和 Etman (2016) 专注于新型 1,3,4-恶二唑的抗氧化评价,显示了这些化合物在氧化应激相关条件下的潜力 (Bondock, Adel, & Etman, 2016)。
抗癌评价
- Ravinaik 等人 (2021) 设计并合成了具有显著抗癌活性的 N-苯基苯甲酰胺,说明了此类化合物在癌症治疗中的潜力 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。
属性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c22-13-4-5-14(23)21(13)11-3-1-2-10(8-11)15(24)18-17-20-19-16(27-17)12-9-25-6-7-26-12/h1-3,8-9H,4-7H2,(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHOSCULTZXBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。